DL-protected myo-inositol

Description

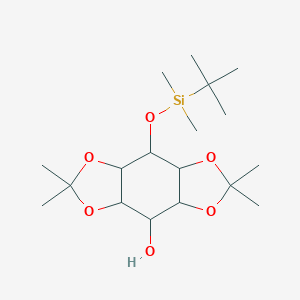

Structure

3D Structure

Properties

IUPAC Name |

8-[tert-butyl(dimethyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6Si/c1-16(2,3)25(8,9)24-15-13-11(20-17(4,5)22-13)10(19)12-14(15)23-18(6,7)21-12/h10-15,19H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHBHQIYOLPESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C3C(C(C2O1)O[Si](C)(C)C(C)(C)C)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559956 | |

| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125214-72-4 | |

| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dl Protected Myo Inositol

De Novo Synthetic Approaches

De novo strategies offer the advantage of introducing chirality and specific protection patterns early in the synthetic sequence, often leveraging the stereochemistry of readily available starting materials like carbohydrates.

A notable de novo approach involves the enantioselective conversion of chiral carbohydrate precursors, such as D-xylose, into differentially protected myo-inositols. nih.govnih.gov This strategy capitalizes on the inherent chirality of the starting sugar to build the inositol (B14025) ring system with controlled stereochemistry. For instance, 2,3,4-tri-O-benzyl-D-xylose can be transformed through a Wittig reaction and subsequent steps into an inseparable mixture of dienes. nih.gov Silylation of this mixture allows for the chromatographic separation of the desired diastereomer. nih.govnih.gov This intermediate is then subjected to ozonolysis to generate a dialdehyde, which is poised for cyclization. nih.govthieme-connect.de This pathway provides a versatile route to chiral inositol derivatives, as both enantiomers of the xylose precursor are accessible. nih.govnih.gov

A key transformation in many de novo syntheses of inositols is the stereoselective intramolecular cyclization of a 1,6-dialdehyde. sci-hub.se The samarium diiodide (SmI₂)-promoted pinacol (B44631) coupling reaction is a powerful method for achieving this cyclization. nih.govnih.govthieme-connect.desci-hub.se This reaction involves the reductive coupling of the two aldehyde functionalities to form a vicinal diol on the newly formed carbocycle. sci-hub.se

The stereoselectivity of the pinacol coupling is highly dependent on the reaction conditions, which suggests a potential change in the reaction mechanism under different circumstances. nih.gov For example, the cyclization of a dialdehyde derived from D-xylose can yield either myo- or chiro-inositol products depending on the specific protocol used. nih.gov Standard conditions (SmI₂, t-BuOH, THF, -78 °C to 20 °C) may favor one diastereomer, while modified conditions (e.g., excess SmI₂ in THF at -78 °C followed by an aqueous quench) can dramatically shift the selectivity toward the other. nih.gov This intriguing dependency allows for the targeted synthesis of specific, differentially protected inositol isomers. nih.govthieme-connect.de

| Reaction Conditions | Product Ratio (myo:chiro) | Overall Yield | Reference |

|---|---|---|---|

| 3 eq SmI₂, 3 eq t-BuOH, THF, −78 °C to 20 °C | 1 : 2.5 | Not specified | nih.gov |

| 6 eq SmI₂, THF, −78 °C; then sat. aq. NaHCO₃ | > 20 : 1 | 64% | nih.gov |

Synthetic Routes Initiating from myo-Inositol

Given its low cost and natural abundance, myo-inositol is a common starting point for the synthesis of its derivatives. The primary challenge lies in the selective protection and deprotection of its six hydroxyl groups.

The use of orthoesters provides a highly efficient method for the simultaneous protection of the 1, 3, and 5-hydroxyl groups of myo-inositol. indianchemicalsociety.comsemanticscholar.org The reaction of myo-inositol with an orthoester like triethyl orthoformate results in the formation of a rigid, adamantane-like 1,3,5-orthoester. indianchemicalsociety.comsemanticscholar.org This single-step protection is a significant advantage over other methods like ketalization, which often yield complex mixtures of isomers. semanticscholar.org

The formation of the orthoester involves an inversion of the myo-inositol ring, leaving the 2, 4, and 6-hydroxyl groups available for further selective manipulation. indianchemicalsociety.comsemanticscholar.org These remaining hydroxyl groups can be functionalized to produce a variety of protected intermediates. rsc.org Furthermore, the orthoester group itself can be regioselectively opened. For instance, acid hydrolysis of myo-inositol orthoacetate or orthobenzoate derivatives can selectively yield 2-O-acyl myo-inositol products. acs.orgnih.gov This regioselectivity is rationalized by the formation of a 1,2-bridged dioxolanylium ion intermediate. nih.gov The orthoformate group can also be removed with aqueous trifluoroacetic acid to regenerate the free hydroxyls. nih.gov This strategy has been instrumental in the total synthesis of numerous myo-inositol phosphates. rsc.org

Ketalization is another common strategy for protecting the hydroxyl groups of myo-inositol. This typically involves reacting myo-inositol with a ketone or ketone equivalent under acidic conditions to form isopropylidene or cyclohexylidene ketals. However, direct diketalization often leads to a mixture of three isomeric diketals, each containing both cis- and trans-fused ketal rings, which can be challenging to separate. nih.gov

A key development in this area is the ability to chemoselectively hydrolyze the more strained trans-ketal while leaving the cis-ketal intact. nih.gov This can be achieved using catalysts like H₂SO₄-silica in methanol (for alcoholysis) or with acetic anhydride (B1165640) in dichloromethane (for acetolysis). nih.gov This selective cleavage provides access to partially protected inositols that would be difficult to obtain otherwise. For example, DL-1,2-O-isopropylidene-3,6-di-O-benzyl-myo-inositol can be converted into a 4,5-dibutyrate, and subsequent removal of the isopropylidene group yields DL-1,4-di-O-benzyl-5,6-di-O-butyryl-myo-inositol, a useful intermediate. rsc.org

Enzymatic transformations offer an elegant approach to achieving high positional and enantiomeric selectivity in the protection of myo-inositol derivatives. Enzymes can distinguish between the different hydroxyl groups of a symmetrically or near-symmetrically protected inositol, allowing for the selective acylation or deacylation of a single position. semanticscholar.org This method can be used to resolve racemic mixtures of protected inositols. For example, racemic dibenzyl ethers of myo-inositol orthoformate can be resolved via enzyme-mediated enantioselective acylation, providing access to enantiomerically pure precursors for D- and L-Ins(1,3,4,5)P₄. semanticscholar.org

More recently, peptide-based catalysts have been developed for the enantioselective phosphitylation of inositol derivatives. pnas.org A catalyst containing the nonproteinogenic amino acid L-tetrazolylalanine can facilitate a highly selective kinetic resolution of a protected inositol monophosphate. pnas.org This catalytic asymmetric method was a key step in a streamlined, enantioselective synthesis of D-myo-inositol-6-phosphate, demonstrating the power of biocatalysis and organocatalysis to solve long-standing challenges in selective inositol functionalization. pnas.org

Chemoselective Alkylation and Acylation Reactions

Chemoselective alkylation and acylation are fundamental strategies for differentiating the hydroxyl groups of myo-inositol, enabling the synthesis of specific, partially protected isomers. These reactions rely on the different reactivity of the axial versus equatorial hydroxyl groups, as well as steric hindrance imposed by existing substituents.

Alkylation, typically for the formation of benzyl (B1604629) or allyl ethers, provides robust protecting groups that are stable under a wide range of reaction conditions but can be removed later. For instance, in the synthesis of DL-myo-inositol 1,4,6-trisphosphate, a key step involves the p-methoxybenzylation of a racemic diol intermediate, which yields the desired 6-O-alkylated derivative as the major product in a 52% yield nih.gov. The selective protection of the equatorial hydroxyl groups is a common strategy. Another approach starts with myo-inositol orthoformate, a key reagent that can be used to generate partially or fully protected derivatives unimi.it. The synthesis of a trityl derivative was optimized to increase the yield to 44% by adjusting the amount of trityl chloride and reaction time unimi.it.

Acylation, the introduction of ester groups like benzoates, is another critical technique. It can be used for temporary protection or to influence the regioselectivity of subsequent reactions. The desymmetrization of 4,6-diprotected myo-inositol derivatives has been achieved through asymmetric acylation using a bifunctional nucleophilic catalyst, yielding orthogonally protected products with high enantiomeric excess rsc.org.

These selective reactions are often part of a multi-step synthesis to achieve a desired protection pattern. For example, DL-1-O-allyl-2,3,6-tri-O-benzyl-myo-inositol is a versatile intermediate that can be synthesized and then resolved into its separate enantiomers if required rsc.org.

| Reaction Type | Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Methoxybenzylation | Racemic diol intermediate | p-Methoxybenzyl chloride | 6-O-alkylated derivative | 52% | nih.gov |

| Tritylation | myo-Inositol orthoformate | Trityl chloride (TrCl), pyridine (B92270)/CH2Cl2 | Trityl derivative (5a) | 44% | unimi.it |

| Benzylation | Diol intermediate | Benzyl chloride (BnCl), NaH, DMF | Fully protected benzyl ether | - | nih.gov |

Oxidation Reactions for Functionalized Inositol Precursors (e.g., Keto-Inositols and Diketones)

The selective oxidation of hydroxyl groups on a protected myo-inositol ring is a crucial method for producing functionalized precursors like keto-inositols (inososes) and diketones unimi.itresearchgate.netresearchgate.net. These oxidized species are valuable intermediates for further transformations, including the introduction of new functional groups or the inversion of stereochemistry.

The choice of oxidant and reaction conditions is critical for achieving high selectivity and yield. Common methods include Swern oxidation and the use of Dess-Martin periodinane (DMP). For example, the hydroxyl group at the C-1 position of a protected myo-inositol can be selectively oxidized to a ketone unimi.it. In one study, both Swern conditions ([COCl]₂, DMSO, TEA) and DMP were tested for the oxidation of a specific secondary alcohol, yielding the corresponding ketone in 80% and 90% yields, respectively unimi.it. Similarly, Swern oxidation was employed in the synthesis of a scyllo-inositol derivative from a protected myo-inositol precursor nih.gov.

These keto-inositols can be further functionalized. For instance, a protected chiro-1-inosose can serve as a precursor to a 1,2-diketone through a subsequent oxidation step, again using DMP, which proceeds with an 85% yield unimi.itresearchgate.net. The development of these oxidation protocols is central to accessing a wider range of inositol-based structures from the common myo-inositol starting material unimi.itresearchgate.net.

| Oxidation Method | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Dess-Martin periodinane (DMP) | Protected myo-inositol derivative (9d) | Ketone (11d) | 90% | unimi.it |

| Swern Oxidation | Protected myo-inositol derivative (9d) | Ketone (11d) | 80% | unimi.it |

| Dess-Martin periodinane (DMP) | Protected keto-inositol (1a) | 1,2-diketone (2a) | 85% | unimi.it |

| Swern Oxidation | Protected 2-hydroxy derivative (91) | Ketone (92) | - | nih.gov |

Cyanohydrin Formation from Keto-Inositols

The ketone functionality of inosose intermediates provides a reactive handle for carbon-carbon bond formation. One important transformation is the addition of cyanide to the carbonyl group, forming a cyanohydrin. This reaction introduces both a new hydroxyl group and a nitrile moiety, the latter of which can be further elaborated into amines or carboxylic acids, opening pathways to novel aminocyclitols and other complex derivatives unimi.itresearchgate.net.

The reactivity of a protected chiro-1-inosose derivative with cyanide has been investigated and optimized. The reaction conditions, such as the choice of cyanide source and solvent, are critical for achieving high yields and stereoselectivity. In a notable example, the reaction between a protected keto-inositol and trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of zinc iodide (ZnI₂) was optimized. This protocol afforded the corresponding cyanohydrin as a single stereoisomer in high yield unimi.itresearchgate.net. This stereochemical control is a significant advantage for the synthesis of well-defined, complex target molecules. This work represents one of the first reported examples of the reactivity of inososes with cyanide unimi.it.

| Keto-Inositol Substrate | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Protected ketone (11d) | TMSCN, cat. ZnI2 | CH2Cl2 | Cyanohydrin (14) | 89% | unimi.it |

Strategies for Scalable Synthesis and Process Optimization

Transitioning the synthesis of DL-protected myo-inositol from a laboratory scale to industrial production requires robust and optimized processes. The traditional method for producing bulk myo-inositol involves the chemical acid hydrolysis of phytate, which is extracted from sources like corn or rice bran unimi.itresearchgate.net. However, this method suffers from significant drawbacks, including high production costs, serious phosphorous pollution, and complex product separation researchgate.netunicamp.brnih.gov.

To overcome these challenges, significant research has focused on biological production methods, which are considered more cost-effective and environmentally friendly unicamp.brnih.gov. These strategies include microbial fermentation and in vitro enzymatic biocatalysis unicamp.br.

Microbial Fermentation: Genetically engineered microorganisms, particularly Escherichia coli, have been developed to produce high titers of myo-inositol from simple carbon sources like glucose and glycerol (B35011) unicamp.brnih.gov. Optimization strategies in this area include:

Pathway Engineering: Redirecting carbon flux away from competing metabolic pathways and towards myo-inositol synthesis. For example, downregulating enzymes like phosphoglucose isomerase can channel more glucose-6-phosphate into the inositol pathway frontiersin.org.

Co-utilization of Substrates: Developing strains that can efficiently use multiple carbon sources simultaneously, such as glucose and glycerol, has led to significantly increased yields unicamp.br.

Process Optimization: Fine-tuning fermentation conditions like temperature, pH, and nutrient feeding strategies is crucial for maximizing productivity. Fed-batch cultivation has proven effective, with one engineered E. coli strain producing a high titer of myo-inositol in a 3-L fermenter, demonstrating potential for scaling up unicamp.br.

Biocatalysis: This approach uses isolated enzymes or whole cells to perform specific chemical transformations. A notable example is the conversion of myo-inositol to scyllo-inositol, which proceeds via a scyllo-inosose intermediate. A commercial-scale bioconversion process has been developed using a microorganism to perform this transformation in a large production fermentor google.com. Optimization involves controlling fermentation parameters such as temperature, agitation, and aeration to ensure efficient conversion google.com.

For chemical synthesis pathways, scalability involves optimizing reaction conditions to maximize yield and minimize purification steps. The synthesis of key protected intermediates has been successfully scaled up to the 10-gram level, demonstrating the feasibility of producing these valuable building blocks in larger quantities unimi.itresearchgate.net.

| Production Strategy | Description | Advantages | Challenges/Optimization Areas | Reference |

|---|---|---|---|---|

| Chemical Acid Hydrolysis | Hydrolysis of phytate extracted from plant sources. | Mature industrial process, abundant raw materials. | Phosphorous pollution, high cost, difficult separation. | researchgate.netunicamp.br |

| Microbial Fermentation (e.g., E. coli) | Biosynthesis from simple sugars in engineered microbes. | Cost-effective, environmentally friendly, high potential yield. | Metabolic pathway optimization, strain stability, fermentation control. | unicamp.brnih.gov |

| Biocatalysis/Bioconversion | Use of enzymes or whole cells for specific reaction steps. | High specificity, mild reaction conditions. | Enzyme stability, cofactor regeneration, process integration. | google.com |

| Chemical Synthesis Scale-Up | Optimizing laboratory procedures for larger scale production. | Access to diverse, non-natural derivatives. | Reagent cost, yield optimization, purification methods. | unimi.itresearchgate.net |

Strategies for Regioselective Protection and Deprotection

Principles of Protecting Group Chemistry in myo-Inositol Synthesis

The synthesis of biologically significant myo-inositol derivatives, particularly phosphorylated forms involved in cellular signaling, necessitates precise control over the placement of functional groups. acs.org Protecting groups are essential for achieving this control by masking specific hydroxyl groups, thereby directing reactions to unprotected sites. The selection and application of these groups are guided by several key principles:

Regioselectivity : The primary goal is to protect and deprotect hydroxyl groups at specific positions on the myo-inositol ring. This is often achieved by exploiting the subtle differences in the reactivity of the equatorial and axial hydroxyl groups or by using bulky protecting groups that preferentially react with less sterically hindered positions.

Orthogonality : In multi-step syntheses, it is often necessary to remove one protecting group without affecting others. uchicago.edu Orthogonal protecting groups are those that can be cleaved under distinct sets of conditions (e.g., one is acid-labile, another is removed by hydrogenolysis). This principle allows for the sequential unmasking of hydroxyl groups for further modification.

The initial step in many synthetic routes involving myo-inositol is the formation of ketals, which can protect two or four hydroxyl groups. semanticscholar.org However, this approach can lead to a mixture of isomers, requiring complex separation procedures. semanticscholar.org More recent strategies have utilized orthoesters as convenient intermediates, as they can be formed as a single product in large quantities. semanticscholar.org

Application of Diverse Protecting Groups and Orthogonality

A wide array of protecting groups has been employed in myo-inositol chemistry, each with its own characteristics regarding introduction, stability, and removal. The strategic combination of these groups, leveraging their orthogonality, is key to the successful synthesis of complex myo-inositol derivatives.

Benzyl (B1604629) ethers are one of the most widely used protecting groups in carbohydrate and inositol (B14025) chemistry due to their stability under a broad range of acidic and basic conditions. organic-chemistry.orgorganic-chemistry.org

Introduction : Benzyl groups are typically introduced using benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH). nih.gov For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic catalysis. organic-chemistry.org

Stability : They are robust and withstand many common synthetic transformations.

Cleavage : The most common method for deprotection is catalytic hydrogenolysis (e.g., using palladium on carbon, Pd/C, with H₂ gas), which yields the free alcohol and toluene. nih.gov Palladium hydroxide has also been used for cleavage, sometimes without the need for hydrogen gas. indianchemicalsociety.com For molecules containing other reducible functional groups, oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed, particularly for p-methoxybenzyl (PMB) ethers which are more susceptible to oxidation. organic-chemistry.org

The use of benzyl groups in combination with other protecting groups, such as allyl ethers and cyclic acetals, allows for complex, multi-step syntheses. nih.govrsc.org For instance, racemic 1,2:4,5-di-O-isopropylidene-myo-inositol has been converted into various tri-O-benzyl-myo-inositol derivatives using allyl groups for temporary protection. rsc.org

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| Benzyl | Bn | BnBr, NaH | H₂, Pd/C; Pd(OH)₂ | Stable to acid and base. |

| p-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ, CAN | Cleaved oxidatively, orthogonal to Bn. |

Allyl ethers serve as versatile protecting groups due to their unique cleavage conditions, which are orthogonal to many other common protecting groups like benzyl ethers and silyl (B83357) ethers.

Introduction : Allyl groups are introduced using allyl bromide in the presence of a base.

Cleavage : Deprotection is a two-step process. First, the allyl group is isomerized to a prop-1-enyl ether using a transition metal catalyst, such as a palladium or rhodium complex. The resulting enol ether is then cleaved under mild acidic conditions. nih.gov Palladium hydroxide in alcohols has also been shown to cleave allyl ethers in a single step. indianchemicalsociety.com

Allyl groups have been used as "temporary" protecting groups in the synthesis of benzyl ethers of myo-inositol, which are key intermediates for the synthesis of inositol trisphosphates. rsc.org

Cyclic acetals, such as isopropylidene and cyclohexylidene ketals, are commonly used to protect vicinal cis-diols. In myo-inositol, they can selectively protect the 1,2- and 4,5- or 5,6-diol pairs.

Introduction : These are typically formed by reacting myo-inositol with a ketone or its dimethyl acetal (B89532) (e.g., acetone or cyclohexanone dimethyl acetal) in the presence of an acid catalyst. The regioselectivity can be controlled by the reaction conditions.

Stability : Acetals are stable to basic and neutral conditions but are readily cleaved under acidic conditions.

Cleavage : Mild acid hydrolysis is the standard method for deprotection. The relative stability of different acetals can be exploited for selective removal; for instance, a trans-acetal can sometimes be removed in the presence of a more stable cis-acetal. doi.org

The formation of di-O-isopropylidene-myo-inositols can result in a mixture of isomers (1,2:3,4-, 1,2:4,5-, and 1,2:5,6-), which can be separated chromatographically or used as a mixture for subsequent reactions. rsc.org

Silyl ethers are widely used due to their ease of introduction, tunable stability, and specific cleavage conditions. Their steric bulk can be exploited for regioselective protection.

Introduction : Silyl ethers are formed by treating the alcohol with a silyl halide (e.g., TBDPS-Cl) in the presence of a base like imidazole.

Stability : The stability of silyl ethers to acidic and basic conditions depends on the steric bulk of the alkyl groups on the silicon atom. For example, TBDPS is more robust than triethylsilyl (TES).

Cleavage : The most common reagent for removing silyl ethers is a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). Their stability to fluoride varies, allowing for orthogonal deprotection strategies.

A variety of other protecting groups are employed to achieve specific synthetic goals in myo-inositol chemistry.

Trityl (Tr) : The bulky triphenylmethyl (trityl) group is highly selective for protecting primary hydroxyl groups due to steric hindrance. total-synthesis.com However, in the absence of primary hydroxyls, as in myo-inositol, it can be used to protect the least sterically hindered secondary hydroxyl group. It is introduced using trityl chloride and a base and is readily removed under mild acidic conditions. total-synthesis.comunimi.it

Bornanediyl : This is a type of cyclic acetal derived from camphor (B46023), which can be used for the resolution of racemic mixtures.

Fluorenylmethyl (Fmoc) : While more commonly used for protecting amines in peptide synthesis, the fluorenylmethyloxycarbonyl (Fmoc) group can also be used for hydroxyl protection. wikipedia.orgacs.org It is notably base-labile, typically removed with piperidine, making it orthogonal to acid-labile groups like trityl and acetals, and to groups removed by hydrogenolysis like benzyl ethers. wikipedia.orgtcichemicals.com

Camphanate : Camphanate esters are chiral auxiliaries used primarily for the resolution of racemic alcohols. researchgate.net Diastereomeric camphanate esters can be formed from a racemic myo-inositol derivative, separated by chromatography, and then the chiral auxiliary can be cleaved to yield the individual enantiomers. researchgate.net

| Protecting Group | Type | Key Application/Feature | Cleavage Condition |

|---|---|---|---|

| Trityl (Tr) | Ether | Bulky, selective for less hindered OH. | Mild acid (e.g., acetic acid). total-synthesis.com |

| Bornanediyl | Acetal | Chiral auxiliary for resolution. | Acid hydrolysis. |

| Fluorenylmethyl (Fmoc) | Carbonate | Base-labile, orthogonal to acid-labile and hydrogenolysis-labile groups. | Base (e.g., piperidine). wikipedia.org |

| Camphanate | Ester | Chiral auxiliary for resolution of enantiomers. | Hydrolysis (acidic or basic). researchgate.netresearchgate.net |

Methodologies for Regioselective Protection

Regioselective protection involves the targeted modification of one or more hydroxyl groups while leaving the others free for subsequent reactions. This is often the critical first step in the asymmetric synthesis of chiral inositol derivatives from the meso starting material.

The use of myo-inositol 1,3,5-orthoesters is a powerful strategy for initial protection, as it simultaneously blocks the O-1, O-3, and O-5 positions in a single step, leaving the hydroxyls at O-2, O-4, and O-6 available for further manipulation acs.org. A key subsequent step is the controlled, regioselective opening of this orthoester ring.

Acid hydrolysis of myo-inositol 1,3,5-orthoesters, with the notable exception of orthoformates, results in the exclusive formation of the corresponding 2-O-acyl myo-inositol product acs.orgox.ac.uk. This high regioselectivity is rationalized by the formation of a 1,2-bridged five-membered ring dioxolanylium ion intermediate, which has been observed through NMR spectroscopy acs.orgox.ac.uk. This intermediate ensures that the acyl group is delivered specifically to the C-2 hydroxyl. For instance, treating myo-inositol orthoacetate with aqueous trifluoroacetic acid (TFA) provides the 2-O-acetate derivative with complete selectivity and in quantitative yield acs.org. This method provides a direct and highly efficient route to C-2 substituted inositols, which are valuable precursors for biologically significant molecules acs.orgox.ac.uk.

| Starting Material | Reagents & Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| (±)-myo-Inositol 1,3,5-orthoacetate | 10:1 aqueous Trifluoroacetic Acid (TFA) | (±)-2-O-Acetyl-myo-inositol | Exclusive for C-2 | acs.org |

| (±)-myo-Inositol 1,3,5-orthobenzoate | Acid Hydrolysis | (±)-2-O-Benzoyl-myo-inositol | Exclusive for C-2 | bath.ac.uk |

| (±)-myo-Inositol 1,3,5-orthobutanoate | Acid Hydrolysis | (±)-2-O-Butanoyl-myo-inositol | Exclusive for C-2 | ox.ac.uk |

The desymmetrization of meso compounds like myo-inositol is a fundamental challenge in achieving enantiomerically pure derivatives. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the molecule to control the stereochemical outcome of a reaction.

One effective method involves the reaction of a symmetrically protected myo-inositol derivative with a chiral reagent to form a mixture of diastereomers, which can then be separated. For example, the desymmetrization of myo-inositol 1,3,5-orthobenzoate can be achieved by forming diastereoisomeric bis[(1S)-(-)-camphanate] esters, providing a rapid route to precursors for biologically important molecules bath.ac.uk.

Alternatively, a chiral auxiliary can direct the protection to a specific site. A notable example is the transketalization of myo-inositol using L-camphor dimethyl acetal. This reaction leads to the selective protection of the C-1 and C-2 hydroxyl groups, resulting in the desymmetrization of the myo-inositol ring and yielding a specific D-configured intermediate after equilibration nih.gov. The camphor-derived acetal acts as a chiral auxiliary that not only protects a diol but also allows for the separation of diastereomeric products, paving the way for the synthesis of enantiomerically pure targets nih.gov. This approach has been successfully applied to the synthesis of 2-O-acetyl-3,4,5,6-tetra-O-benzyl-d-myo-inosityl diphenylphosphate nih.gov.

Stannylene acetals serve as versatile intermediates for achieving high regioselectivity in the functionalization of diols and polyols. This method involves the reaction of myo-inositol with a dialkyltin oxide, such as dibutyltin oxide, to form a cyclic stannylene acetal. The formation of this tin-containing ring alters the nucleophilicity of the involved oxygen atoms, allowing for subsequent regioselective alkylation or acylation.

The tin atom in the acetal can coordinate with incoming reagents, directing them to a specific hydroxyl group. In polyols like myo-inositol, the stannylene intermediate activates specific hydroxyl groups, enabling reactions to occur at positions that would otherwise not be favored. This strategy provides a powerful tool for discriminating between hydroxyl groups of similar reactivity without the need for complex multi-step protection-deprotection sequences. This methodology has been highlighted as a route to novel and highly regioselective O-alkylation and O-acylation of myo-inositol acs.org.

Selective Deprotection Techniques and Conditions

The orthogonal protection of myo-inositol, where different protecting groups can be removed under distinct conditions, is crucial for its stepwise functionalization. A variety of techniques are available for the selective cleavage of common protecting groups used in inositol chemistry.

The choice of deprotection agent and conditions allows for the unmasking of a specific hydroxyl group for further reaction, while the rest of the molecule remains protected. For example, benzyl ethers can be cleaved by catalytic hydrogenation, a method that typically does not affect ester or silyl ether groups organic-chemistry.org. Conversely, ester groups like benzoates can be removed by aminolysis or basic hydrolysis, conditions under which ethers are stable nih.gov. The stability of sulfonate esters to certain acidic and hydrogenolytic conditions allows them to be used as effective protecting groups, with specific reagents like magnesium in methanol available for their removal semanticscholar.org. The orthoester group itself can be selectively removed under aqueous acidic conditions, such as with trifluoroacetic acid, which leaves many other groups like benzoates and benzyl ethers intact nih.gov. This toolbox of selective deprotection reactions is fundamental to the successful synthesis of complex, differentially protected myo-inositol derivatives.

| Protecting Group | Reagents & Conditions | Groups Tolerated (Examples) | Reference |

|---|---|---|---|

| Orthoformate/Orthoester | Aqueous Trifluoroacetic Acid (TFA) | Benzoate, Benzyl ether | nih.gov |

| Benzoate | Isobutylamine (aminolysis) | Orthoformate, Benzyl ether | nih.gov |

| Benzyl ether (Bn) | H₂, Pd/C (catalytic hydrogenation) | Esters, Silyl ethers, Acetals | organic-chemistry.org |

| Benzyl ether (Bn) | BCl₃·SMe₂ | Silyl ethers (TBDPS, TMS), Esters | organic-chemistry.org |

| Sulfonate (e.g., Tosylate) | Magnesium in Methanol or Sodium Methoxide in Methanol | Orthoester | semanticscholar.org |

| Camphor-derived Ketal (Chiral Auxiliary) | 80% Acetic Acid, 100°C | Benzyl ether | nih.gov |

Stereochemical Control and Chiral Resolution Techniques

Enantioselective Synthesis Pathways to Chiral myo-Inositol Derivatives

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral myo-inositol derivative, bypassing the need for resolving a racemic mixture. These pathways often leverage starting materials from the chiral pool or employ stereoselective reactions.

One notable strategy involves a stereoselective route starting from D-mannitol, a readily available chiral starting material. This approach conserves the C2-symmetry of D-mannitol throughout the synthetic sequence until a key carbocyclization step. This final step, often a highly efficient reductive coupling promoted by samarium diiodide, yields enantiomerically pure myo-inositol derivatives. The conservation of symmetry simplifies the synthetic operations and reduces the number of potential diastereomers formed during the crucial cyclization sci-hub.secapes.gov.br.

Another powerful method is the enantioselective dihydroxylation of benzene (B151609) derivatives or conduritols. For instance, chiral chloro-diols can be produced through the dihydroxylation of chlorobenzene (B131634) in the presence of microorganisms like Pseudomonas putida. This stereoselective introduction of diols provides a suitable chiral intermediate for the synthesis of derivatives such as D-chiro-inositol nih.gov. Similarly, the dihydroxylation of conduritol derivatives can be controlled to produce specific inositol (B14025) isomers. For example, the dihydroxylation of a conduritol C derivative can yield a neo-inositol derivative with high selectivity (95% yield) nih.gov.

These enantioselective pathways offer an elegant and efficient means to access optically active inositol derivatives, which are pivotal for the synthesis of complex natural products and signaling molecules.

Diastereoselective Control in Synthetic Reactions

When synthesizing substituted cyclitols like myo-inositol, controlling the relative stereochemistry of the hydroxyl groups is paramount. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.

A common strategy involves the catalytic dihydroxylation of conduritol B derivatives using osmium tetroxide (OsO₄) nih.gov. The facial selectivity of the dihydroxylation reaction dictates the stereochemical outcome, leading to specific D- or L-myo-inositol phosphates. Another key reaction is the diastereoselective 1,2-addition of organometallic reagents, such as vinylcopper reagents, to chiral aldehydes derived from sugars like D-glucose nih.gov.

The inherent conformational preferences of the cyclohexane (B81311) ring often guide the stereochemical course of reactions. For instance, in the synthesis of O-alkylated and C-branched inositols, nucleophilic attack on a ketone precursor can occur from either the axial or equatorial face. The equatorial attack is generally favored, leading to a higher proportion of the myo-inositol diastereoisomer compared to the scyllo-inositol diastereoisomer (typically a 60:40 ratio) nih.gov. Although this selectivity is not always perfect, the resulting diastereomers are often separable by column chromatography, allowing for the isolation of the desired myo-configured product nih.gov.

| Reaction Type | Key Reagent/Step | Typical Outcome | Reference |

| Dihydroxylation | OsO₄ on (+)-conduritol B derivatives | Diastereoselective formation of D- and L-myo-inositol tetrakisphosphates | nih.gov |

| 1,2-Addition | Vinylcopper reagent on chiral aldehyde | Diastereoselective formation of alcohol intermediate | nih.gov |

| Nucleophilic Addition | Grignard/Organolithium on inosose | Favored equatorial attack leading to myo:scyllo product mixture | nih.gov |

Chiral Auxiliary-Based Resolution Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a racemic mixture, converting the enantiomers into diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography. The auxiliary is subsequently removed to yield the separated enantiomers.

Camphanic acid chloride is recognized as an effective chiral derivatizing reagent for the resolution of stereoisomers, particularly those containing hydroxyl functional groups nih.gov. The process involves reacting the racemic myo-inositol derivative with camphanic acid chloride, typically in the presence of a base. This reaction forms diastereomeric camphanate esters. The introduction of the rigid, chiral camphanate structure enhances the physical differences between the diastereomers, facilitating their separation by methods such as fractional crystallization or chromatography nih.gov. Once separated, the camphanate esters can be hydrolyzed to release the enantiomerically pure inositol derivatives and recover the chiral auxiliary. This method is valued for being relatively simple, fast, and cost-effective for resolving racemic mixtures in various applications nih.gov.

O-Acetylmandelic acid (OAM) has been successfully employed as a chiral auxiliary for the efficient resolution of various protected myo-inositol derivatives ias.ac.in. The key step is the esterification of a free hydroxyl group on the racemic inositol derivative with OAM.

Different coupling methods have been compared for this purpose. While DCC (dicyclohexylcarbodiimide)-mediated coupling can lead to significant racemization of the chiral auxiliary itself, acylation using O-acetylmandeloyl chloride in the presence of pyridine (B92270) proceeds without racemization, yielding the diastereomeric esters cleanly ias.ac.in.

A significant advantage of using OAM is that the absolute configuration of the resolved diastereomers can often be determined by analyzing the ¹H NMR chemical shifts of specific protons on the inositol ring ias.ac.in. The separation of these diastereomers is achieved either by fractional crystallization or by column chromatography. Following separation, the chiral auxiliary is removed to provide the pure enantiomers of the desired myo-inositol derivative ias.ac.in.

| Coupling Method | Reagent | Outcome |

| DCC Coupling | O-Acetylmandelic acid, DCC | Substantial racemization observed |

| Acylation | O-Acetylmandeloyl chloride, Pyridine | Diastereomers formed without racemization |

In some strategies, the chiral auxiliary is incorporated as part of a protecting group. This dual role as both a protecting group and a resolving agent can streamline the synthetic sequence. Camphor (B46023) derivatives are well-suited for this purpose due to their rigid bicyclic structure.

For instance, racemic myo-inositol derivatives can be reacted with camphor dimethyl acetals. This reaction forms diastereomeric acetals that also serve to protect a pair of adjacent hydroxyl groups. These diastereomeric products can then be separated. Subsequent removal of the camphor-based acetal (B89532) releases the resolved, enantiomerically pure inositol precursors. This combined resolution-protection sequence is a versatile method for producing homochiral myo-inositol derivatives that are precursors for inositol phospholipids (B1166683).

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the high stereoselectivity of enzymes to resolve racemic mixtures. In this process, an enzyme selectively catalyzes a reaction on one enantiomer of the racemate at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product.

Lipases are commonly used for the EKR of protected myo-inositol derivatives, often through enantioselective esterification or transesterification reactions in organic solvents researchgate.netcapes.gov.br. A widely used enzyme is the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435 researchgate.net.

In a typical resolution, a racemic mixture of a di-protected myo-inositol, such as (±)-1,2-O-isopropylidene-3,6-di-O-benzyl-myo-inositol, is subjected to transesterification with an acyl donor like ethyl acetate (B1210297) researchgate.net. The enzyme selectively acylates one enantiomer (e.g., at the C-5 hydroxyl), leaving the other enantiomer largely unreacted. This results in a mixture of the acylated product and the unreacted starting material, which are chemically distinct and can be separated chromatographically. For example, the lipase-catalyzed acetylation of the 5R configured enantiomer of various racemic 1,2-O-isopropylidene-myo-inositols has been shown to be highly efficient researchgate.net.

The success of enzymatic resolution can be influenced by the steric hindrance around the reactive hydroxyl group. Highly hindered substrates, such as a myo-inositol derivative with three benzyl (B1604629) ether protecting groups, may not react at all, as the bulky groups prevent the substrate from fitting into the enzyme's active site researchgate.net. This highlights the importance of the protecting group strategy when designing an enzymatic resolution.

| Enzyme | Racemic Substrate Example | Reaction Type | Outcome | Reference |

| Novozym 435 (Lipase B from C. antarctica) | (±)-1,2-O-isopropylidene-3,6-di-O-benzyl-myo-inositol | Transesterification | Regioselective formation of l-(-)-5-O-acetyl monoester (>99% ee) | researchgate.net |

| Lipase from Candida rugosa | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Transesterification | Production of (S)-enantiomer derivative with high enantiomeric purity | mdpi.com |

| Lipases (general) | Racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol | Esterification | Resolution to give optically pure materials | capes.gov.br |

Chromatographic and Crystallization-Based Diastereomer Separation

The separation of diastereomeric mixtures of protected myo-inositol derivatives is a cornerstone of obtaining enantiomerically pure compounds. This is typically achieved through chromatographic techniques or crystallization-based resolution, which leverage the different physicochemical properties of the diastereomers.

High-performance liquid chromatography (HPLC) is a powerful tool for the analytical and preparative separation of myo-inositol isomers and their derivatives. shodex.comshodexhplc.comnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has proven particularly effective, demonstrating high selectivity for various inositol isomers. nih.govresearchgate.net For instance, a HILIC method can separate myo-inositol from allo- and D-chiro-inositol with high resolution. nih.govresearchgate.net The separation of D-chiro-inositol and myo-inositol has also been achieved using a SUGAR SZ5532 column. shodex.comshodexhplc.com In preparative applications, HPLC can be used to purify diastereomeric intermediates, such as crude 3,4-di-O-benzyl-1,2:5,6-di-O-isopropylidene-D-chiro-inositol, on a larger scale. pnas.org

Crystallization-based resolution is another widely employed method, often involving the formation of diastereomeric salts that exhibit different solubilities, allowing for their separation. A notable example is the resolution of racemic 4-O-allyl-myo-inositol-1,3,5-orthoesters through the formation of their corresponding diastereomeric dicamphanates, which can then be separated by crystallization from alcoholic solvents. researchgate.net Similarly, the resolution of racemic 4-O-benzyl 6-O-tosyl myo-inositol 1,3,5 orthoformate has been successfully achieved on a multigram scale via preferential crystallization. researchgate.net This method is advantageous for its scalability and eco-friendliness compared to other separation techniques. researchgate.net

Table 1: Chromatographic Separation of myo-Inositol Derivatives

| Analyte | Column | Mobile Phase | Detection | Key Findings | Reference |

| myo-Inositol, allo-Inositol, D-chiro-Inositol | HILIC | Acetonitrile/Water | ELSD | High resolution separation of isomers. | nih.govresearchgate.net |

| myo-Inositol, D-chiro-Inositol | SUGAR SZ5532 | Water | RI | Successful separation of the two isomers. | shodex.comshodexhplc.com |

| 3,4-di-O-benzyl-1,2:5,6-di-O-isopropylidene-D-chiro-inositol | Preparative HPLC | Methanol/Water gradient | UV | Purification of the crude product. | pnas.org |

| myo-Inositol | HILIC | Acetonitrile/Water | ELSD | Purity check of isolated crystals. | nih.gov |

Table 2: Crystallization-Based Resolution of myo-Inositol Derivatives

| Racemic Compound | Resolving Agent/Method | Solvent | Outcome | Reference |

| 4-O-allyl-myo-inositol-1,3,5-orthoesters | Dicamphanates | Alcoholic solvents | Separation of diastereomers with >99% purity. | researchgate.net |

| 4-O-benzyl 6-O-tosyl myo-inositol 1,3,5 orthoformate | Preferential Crystallization | Ethyl acetate | Multigram scale resolution. | researchgate.net |

Desymmetrization Strategies for Meso-Inositol Precursors

An alternative and often more elegant approach to obtaining chiral myo-inositol derivatives is through the desymmetrization of a meso precursor. This strategy involves the enantioselective modification of one of two equivalent functional groups in a symmetrically protected myo-inositol, thereby creating a chiral product directly. Various methods, including enzymatic and catalytic approaches, have been developed for this purpose. nih.gov

Enzymatic desymmetrization frequently employs lipases to catalyze enantioselective acylation or hydrolysis. For example, the desymmetrization of 2-deoxygenated 4,6-dibenzylinositol has been achieved using lipase from porcine pancreas (PPL). researchgate.net Lipases from Rhizomucor miehei and Thermomyces lanuginosus have also been shown to be effective in the enantiotoposelective esterification of a myo-inositol derivative. mdpi.com

Asymmetric catalysis offers another powerful route for desymmetrization. The Yb(OTf)₃-catalyzed desymmetrization of myo-inositol 1,3,5-orthoformate using a proline-based chiral anhydride (B1165640) as an acylation precursor allows for the regioselective differentiation of the enantiotopic hydroxyl groups. acs.orgnih.gov This method provides a unified approach to accessing various chiral inositol phosphates. acs.orgnih.gov Furthermore, bifunctional, readily available nucleophilic catalysts have been used for the asymmetric desymmetrization of 4,6-diprotected myo-inositol derivatives, yielding orthogonally protected products in high yield and enantiomeric excess. researchgate.netrsc.org Peptide-based catalysts have also been identified that can catalyze the enantiodivergent phosphorylation of a mesomyo-inositol-derived triol. researchgate.net

Table 3: Desymmetrization of meso-Inositol Precursors

| meso-Precursor | Method/Catalyst | Reagent | Product | Key Findings | Reference |

| 2-deoxygenated 4,6-dibenzylinositol | Enzymatic (Lipase from porcine pancreas) | Acylating agent | Chiral monoacylated derivative | Successful desymmetrization. | researchgate.net |

| myo-Inositol 1,3,5-orthoformate | Asymmetric Catalysis (Yb(OTf)₃ with proline-based chiral anhydride) | Acylating precursor | Chiral acylated myo-inositol orthoformate | Regioselective differentiation of enantiotopic hydroxyl groups. | acs.orgnih.gov |

| 4,6-diprotected myo-inositol derivatives | Asymmetric Catalysis (Bifunctional nucleophilic catalyst) | - | Orthogonally protected chiral myo-inositol | 80-99% yield, 90-99% ee. | researchgate.netrsc.org |

| mesomyo-inositol-derived triol | Peptide-based catalysts | Phosphorylating agent | D-myo-inositol-1-phosphate and D-myo-inositol-3-phosphate derivatives | Enantiodivergent phosphorylation. | researchgate.net |

| myo-inositol derivative | Enzymatic (Lipases from Rhizomucor miehei and Thermomyces lanuginosus) | Vinyl acetate | Monoacetate derivative | Excellent stereoselectivity. | mdpi.com |

Derivatization Strategies and Analogue Synthesis

Synthesis of Phosphorylated myo-Inositol Analogues

The phosphorylation of myo-inositol is a key process in cellular signaling, giving rise to a complex family of molecules that regulate numerous cellular functions. rsc.org The chemical synthesis of these phosphorylated analogues is essential for studying their biological roles and has led to the development of sophisticated strategies to achieve regiosepecific phosphorylation. rsc.org

Phosphoinositides (PIPs) are a class of lipids where the inositol (B14025) headgroup is linked to a diacylglycerol (DAG) backbone through a phosphodiester bond. nih.gov They are critical components of cell membranes and are involved in signal transduction. nih.gov The synthesis of PIPs and their more highly phosphorylated derivatives, polyphosphoinositides, requires suitably protected myo-inositol derivatives. ias.ac.in

A common strategy for synthesizing phosphoinositides involves the coupling of a protected myo-inositol with a protected glycerol (B35011) derivative. For instance, dipalmitoyl PtdIns has been synthesized from D-2,3,4,5,6-penta-O-benzyl-myo-inositol and 1,2-dipalmitoyl-sn-glycerol. ias.ac.in The synthesis of more complex polyphosphoinositides, such as dipalmitoyl PtdIns(4,5)P₂, has been achieved starting from optically active 4,5-di-O-allyl-3,6-di-O-benzyl-D-myo-inositol. ias.ac.in This synthesis involves the temporary protection of the 1-hydroxyl group, followed by phosphorylation steps. ias.ac.in The choice of protecting groups is critical to allow for selective deprotection and subsequent phosphorylation at specific positions of the inositol ring.

| Starting Material | Key Reagents | Product |

| D-2,3,4,5,6-penta-O-benzyl-myo-inositol | 1,2-dipalmitoyl-sn-glycerol, chloro-N,N-diisopropylaminomethoxyphosphine | Dipalmitoyl PtdIns |

| 4,5-di-O-allyl-3,6-di-O-benzyl-D-myo-inositol | t-butyldimethylsilyl (TBDMS) chloride, phosphoramidite | Dipalmitoyl PtdIns(4,5)P₂ |

Inositol phosphates (InsPs) are soluble signaling molecules derived from the phosphorylation of myo-inositol. frontiersin.org They play crucial roles in intracellular signaling, with myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) being a well-known second messenger that triggers the release of calcium from intracellular stores. frontiersin.org The synthesis of various InsPs has been achieved through the use of resolved, protected inositols and efficient phosphorylating agents like tetrabenzylpyrophosphate. researchgate.netresearchgate.net

Inositol pyrophosphates (PP-InsPs) are a class of "high-energy" inositol phosphates containing one or more diphosphate (B83284) groups. frontiersin.orgmdpi.com These molecules are involved in a wide range of cellular processes, including phosphate (B84403) and energy sensing. mdpi.com The chemical synthesis of PP-InsPs is challenging due to the lability of the pyrophosphate bond. unicamp.br However, chemoenzymatic strategies have been developed for the scalable synthesis of various PP-InsPs, such as 5PP-InsP₅ and 1,5(PP)₂-InsP₄. acs.org These methods often utilize inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks) to introduce the pyrophosphate moieties. frontiersin.orgacs.org

| Precursor | Enzyme/Method | Product |

| InsP₆ | Human IP6K1 | 5PP-InsP₅ |

| InsP₆ | Kinase domain of Vip1 from Saccharomyces cerevisiae | 1,5(PP)₂-InsP₄ |

| Protected myo-inositols | Tetrabenzylpyrophosphate | Various InsPs |

To investigate the roles of phosphatases in inositol phosphate signaling, chemically stable analogues are required. Phosphorothioate analogues of inositol phosphates, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom, have been synthesized for this purpose. nih.govox.ac.uk These analogues are often resistant to phosphatase-catalyzed hydrolysis, making them valuable tools for biochemical studies. nih.govscispace.com

The synthesis of DL-myo-inositol 1,4-bisphosphorothioate has been reported using phosphite (B83602) chemistry on (+/-)-1,2:4,5-di-isopropylidene-myo-inositol. nih.gov This approach allows for the preparation of an intermediate that can be either oxidized to the corresponding bisphosphate or sulfurized to the bisphosphorothioate. nih.gov Similarly, the synthesis of D-myo-inositol 1-phosphorothioate 4,5-bisphosphate has been achieved from resolved DL-1-O-allyl-2,3,6-tri-O-benzyl-myo-inositol. rsc.org

| Starting Material | Key Feature | Application |

| (+/-)-1,2:4,5-di-isopropylidene-myo-inositol | Phosphorothioate group replaces phosphate | Resistance to phosphatase-catalyzed breakdown |

| DL-1-O-allyl-2,3,6-tri-O-benzyl-myo-inositol | Phosphorothioate at the 1-position | Probe for studying inositol phosphate metabolism |

Glycosylated myo-Inositol Derivatives (Glycosyl Inositols)

Glycosyl inositols are molecules where one or more sugar residues are attached to the inositol ring. nih.gov These compounds are found in various organisms and exhibit diverse biological activities. nih.gov The chemical synthesis of glycosyl inositols is a key area of research, driven by their potential therapeutic applications. nih.gov

The synthesis of these derivatives involves the glycosylation of a suitably protected myo-inositol acceptor with a glycosyl donor. For example, the glycosylation of (+/-)-1-O-benzyl-2,3:5,6-di-O-isopropylidene-myo-inositol with a 2-azido-2-deoxy-β-D-glucopyranosyl trichloroacetimidate (B1259523) donor has been used to prepare a 4-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-myo-inositol derivative. nih.gov Similarly, pseudotrisaccharide derivatives have been synthesized through the glycosylation of the same protected myo-inositol with a disaccharide donor. nih.gov The regioselective protection of the hydroxyl groups on the inositol ring is crucial for controlling the position of glycosylation. nih.gov

| myo-Inositol Acceptor | Glycosyl Donor | Product |

| (+/-)-1-O-benzyl-2,3:5,6-di-O-isopropylidene-myo-inositol | 6-O-acetyl-4-O-allyl-2-azido-3-O-benzyl-2-deoxy-β-D-glucopyranosyl trichloroacetimidate | 4-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-myo-inositol derivative |

| (+/-)-1-O-benzyl-2,3:5,6-di-O-isopropylidene-myo-inositol | 6-O-acetyl-2-azido-3-O-benzoyl-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-glucopyranosyl trichloroacetimidate | Pseudotrisaccharide derivative |

Design and Synthesis of Inositol Conjugates for Chemical Biology Probing

The development of myo-inositol-based chemical probes is essential for elucidating the complex roles of inositol-containing molecules in cellular processes. These probes can be designed to interact with specific proteins or to be incorporated into larger structures for functional studies.

The synthesis of novel inositol-based structures with rigid cores has been explored for applications in materials science and as potential biological probes. An example is the transformation of myo-inositol into a divinyl derivative bearing a rigid hexaoxadiamantane (HODAM) core. nii.ac.jp This synthesis involves the creation of two orthoester moieties from the inositol ring. The resulting divinyl compound can then be used in polymer synthesis through reactions such as radical polyaddition with dithiols. nii.ac.jp This approach demonstrates the versatility of myo-inositol as a scaffold for creating complex, functionalized molecules.

| myo-Inositol Derivative | Functionalization | Application |

| Hexaoxadiamantane (HODAM) core | Divinyl groups | Monomer in polyurethane synthesis |

Lysine-Inositol Conjugates

The synthesis of myo-inositol conjugates with lysine (B10760008) has been explored as a strategy for developing cancer-selective probes for the metabolic engineering of glycosylphosphatidylinositol (GPIs) and GPI-anchored proteins. nih.gov One approach involves the design of myo-inositol derivatives with an Nα,Nε-diacetyl-L-lysine (Ac2Lys) moiety. This moiety is linked to the 1-O-position of the inositol ring via a self-cleavable linker. nih.gov

In a specific example, two such myo-inositol derivatives were synthesized. These compounds also featured a metabolically stable 2-azidoethyl group at either the 3-O- or 4-O-positions. nih.gov The remaining hydroxyl groups on the inositol ring were acetylated to enhance lipophilicity and, consequently, cell permeability. nih.gov The rationale behind this design is the selective removal of the Ac2Lys group within cancer cells by a combination of two enzymes: histone deacetylase (HDAC) and cathepsin L (CTSL), which are found in abundance in the cytoplasm of various cancer cells. nih.gov

The synthesis of these conjugates is a multi-step process that involves the strategic protection and deprotection of the myo-inositol hydroxyl groups to achieve the desired regioselectivity for the attachment of the lysine moiety and the azidoethyl group. nih.gov

Clickable myo-Inositol Probes

Clickable myo-inositol probes are valuable tools for the bioorthogonal labeling and tracking of phosphatidylinositol (PI) lipids and their metabolites in living cells. nih.govnih.gov These probes typically feature a bioorthogonal handle, such as an azide (B81097) group, which can be selectively reacted with a corresponding alkyne- or cyclooctyne-containing reporter molecule via a click chemistry reaction.

A reported strategy for the synthesis of a clickable myo-inositol probe involves the introduction of an azide tag linked via a propyl ether at the 2-position of the myo-inositol ring. nih.gov This position was chosen to avoid interference with the natural phosphorylation sites at the 1, 3, 4, and 5 positions. nih.gov The synthesis starts from myo-inositol, with the 1-, 3-, and 5-hydroxyl groups protected as an orthoformate. nih.gov Subsequent selective dibenzylation of the 4- and 6-hydroxyls is achieved using lithium hydride. nih.gov The azidopropyl group is then introduced via a Williamson ether synthesis by reacting the precursor with azidopropyltriflate. osti.gov Finally, deprotection of the orthoformate group under acidic conditions yields the desired 2-azidopropyl myo-inositol ether probe. nih.govosti.gov A peracetylated version can also be synthesized to potentially enhance membrane permeability. nih.gov

These clickable probes have been shown to be metabolically incorporated into PI lipids in cells, enabling their detection and visualization through fluorescence microscopy and mass spectrometry after conjugation with a fluorescent reporter. nih.govnih.govosti.gov

| Probe Type | Functional Group | Linkage Position | Synthetic Strategy | Application |

| Clickable myo-Inositol | Azide | 2-position (propyl ether) | Orthoformate protection, selective benzylation, Williamson ether synthesis, deprotection | Bioorthogonal labeling of PI products |

Fluorescent Reporter-Tagged Probes

Fluorescently labeled myo-inositol derivatives serve as probes to study the localization and dynamics of inositol phosphates and their binding proteins. The synthesis of these probes involves the covalent attachment of a fluorescent dye to the inositol ring or one of its phosphate analogues.

One synthetic route to a fluorescently labeled inositol 1,4,5-trisphosphate analogue involves the preparation of racemic myo-inositol 1-phosphorothioate 4,5-bisphosphate. This intermediate is then reacted with the iodoketone of a fluorescent label. rsc.org The synthesis of the precursor starts from DL-1-O-allyl-2,3,6-tri-O-benzyl-myo-inositol, which is converted to DL-2,3,6-Tri-O-benzyl-1-O-(cis-prop-1-enyl)-myo-inositol. rsc.org This is followed by phosphorylation at the 4 and 5 positions. Removal of the propenyl group and subsequent thiophosphorylation at the 1-position yields the protected precursor. rsc.org Final deblocking affords the racemic myo-inositol 1-phosphorothioate 4,5-bisphosphate, which is then ready for conjugation with the fluorescent reporter. rsc.org

Isotope-Enriched Probes for Mass Spectrometry Applications

Isotope-enriched myo-inositol probes are powerful tools for the quantitative analysis of inositol-containing lipids and phosphates by mass spectrometry. nih.govrsc.org The incorporation of stable isotopes, such as deuterium (B1214612) (D) or carbon-13 (¹³C), allows for the differentiation of the probe from its endogenous counterparts and enables accurate quantification using isotope dilution mass spectrometry. nih.govnih.gov

A robust and efficient multi-gram synthesis of D₆-myo-inositol has been developed to facilitate the preparation of deuterated phosphatidylinositol phosphate (PtdInsP) derivatives. nih.gov This synthesis starts from quinol, whose deuterated analogues can be readily synthesized. nih.gov The developed synthetic route allows for the production of D₆-myo-inositol with high isotopic enrichment. nih.gov These deuterated myo-inositol building blocks can then be used in the synthesis of a series of saturated and unsaturated deuterated PtdIns4P and PtdIns5P derivatives. nih.gov

These deuterated probes have been successfully used to quantify the corresponding endogenous phospholipids (B1166683) in cellular settings, demonstrating their utility in studying PtdInsP metabolism. nih.govrsc.org

| Isotope | Starting Material | Key Synthetic Step | Final Product | Application |

| D₆ | Deuterated quinol | Optimized multi-gram synthesis | D₆-myo-inositol | Quantification of endogenous phospholipids |

| ¹³C₆ | Not specified in provided context | Not specified in provided context | [¹³C₆]-myo-inositol | Metabolic tracing |

Generation of Keto-Inositol and Diketone Derivatives

The selective oxidation of myo-inositol hydroxyl groups to ketones provides access to inosose derivatives, which are important intermediates for the synthesis of various biologically active molecules and modified inositols. unimi.itresearchgate.net

A synthetic protocol has been developed to obtain orthogonally protected keto- and diketo-inososes from myo-inositol. unimi.itresearchgate.netresearchgate.net This strategy focuses on the preparation of 2-O-alkylated compounds, with a gram-scale synthesis of a 2-allyl derivative being optimized. unimi.itresearchgate.net This 2-allyl intermediate serves as a precursor to chiro-1-inosose. unimi.itresearchgate.net

The synthesis of protected intermediates where the C-1 hydroxyl group can be selectively oxidized involves the use of myo-inositol orthoformate as a key reagent. unimi.it This allows for the preparation of either partially or fully protected derivatives. unimi.it The easily manipulable allyl group on the 2-position of the keto-compound can be further transformed to generate both 1,2-diketone and 3-deoxy-1,2-diketone derivatives. unimi.itresearchgate.net

The reactivity of a chiro-1-inosose derivative with cyanide has also been explored, leading to the formation of cyanohydrins as single stereoisomers. These cyanohydrins are valuable precursors for the synthesis of polyhydroxylated-(aminomethyl)cyclohexane compounds. unimi.itresearchgate.net

| Starting Material | Key Intermediate | Oxidation Method | Product(s) |

| myo-Inositol | 2-allyl-myo-inositol derivative | Not specified in provided context | chiro-1-inosose, 1,2-diketone, 3-deoxy-1,2-diketone |

Advanced Analytical Characterization in Protected Myo Inositol Research

Spectroscopic Analysis of Protected Myo-Inositol Derivatives (e.g., NMR, Mass Spectrometry, Infrared, UV-Visible)

Spectroscopic methods are indispensable for the structural elucidation and characterization of protected myo-inositol derivatives. Each technique provides unique information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is the most powerful tool for determining the detailed structure of protected myo-inositol derivatives in solution. researchgate.netnih.gov ¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their stereochemical relationships. For instance, the chemical shifts and coupling constants of the ring protons can confirm the conformation of the cyclohexane (B81311) chair and the relative orientation (axial or equatorial) of the substituents. nih.govresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms are sensitive to the nature of the attached protecting groups. ias.ac.in In one study, the ¹³C-NMR spectrum of myo-inositol isolated from dragon fruit showed four main signals at 75.15, 73.20, 72.98, and 71.93 ppm, corresponding to the six carbon atoms of the ring, indicating a degree of symmetry. nih.gov Two-dimensional NMR techniques such as COSY, HSQC, and NOESY are often employed to establish definitive proton-proton and proton-carbon correlations and to determine the through-space proximity of protons, which is crucial for assigning the stereochemistry of complex protected derivatives. unimi.it

Interactive Table: Typical NMR Chemical Shifts for myo-Inositol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1/H3 | 3.609 | 73.20 |

| H2 | 4.047 | 72.98 |

| H4/H6 | 3.520 | 71.93 |

| H5 | 3.264 | 75.15 |

| Note: Data is for unprotected myo-inositol in D₂O and serves as a reference. Chemical shifts for protected derivatives will vary significantly based on the protecting group used. nih.govbmrb.io |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of protected myo-inositol derivatives. soton.ac.uk High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas. unimi.itnih.gov Techniques like Electrospray Ionization (ESI) are commonly used to ionize these polar molecules gently, often forming adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺). ias.ac.innih.gov For example, the mass spectrum of fully benzoylated myo-inositol shows a characteristic molecular ion at m/z 806 and a sodium adduct ion at m/z 828. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing valuable structural information. nih.govnih.gov The fragmentation patterns can help identify the protecting groups and their positions on the myo-inositol ring. nih.govnih.gov For instance, studies on myo-inositol hexakisphosphate have shown that the molecule readily undergoes in-source dissociation, and MS/MS analysis reveals characteristic fragmentation patterns, such as the loss of phosphate (B84403) groups. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of protected myo-inositols, FT-IR spectra can confirm the presence of protecting groups and the absence or presence of free hydroxyl groups. ias.ac.in The spectrum of unprotected myo-inositol shows a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the multiple hydroxyl groups. ias.ac.inresearchgate.net Upon protection of these hydroxyls (e.g., as esters or ethers), this broad band disappears and new characteristic bands appear. For example, the formation of a benzyl (B1604629) ether would introduce peaks characteristic of aromatic C-H and C=C bonds, while the formation of an acetate (B1210297) ester would show a strong C=O stretching vibration around 1740 cm⁻¹. Bands in the 1000-1300 cm⁻¹ region are typically associated with C-O stretching vibrations. researchgate.net

Interactive Table: Key IR Absorption Frequencies for myo-Inositol Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Significance in Protected myo-Inositols |

| O-H (hydroxyl) | 3600-3200 (broad) | Indicates free, unprotected hydroxyl groups. ias.ac.inresearchgate.net |

| C-O (alcohol/ether) | 1300-1000 | Confirms the presence of the inositol (B14025) backbone and ether-based protecting groups. researchgate.net |

| C=O (ester) | ~1740 | Indicates the presence of ester-based protecting groups like acetates or benzoates. |

| C-H (alkane) | 3000-2850 | Relates to the cyclohexane ring hydrogens. |

| Note: The exact frequencies can vary based on the specific molecular structure and environment. |

UV-Visible Spectroscopy

UV-Visible spectroscopy has limited application for the direct analysis of myo-inositol and its simple protected derivatives, as the core structure lacks a suitable chromophore to absorb light in the UV-visible range. researchgate.net However, this technique becomes useful when chromophoric protecting groups, such as benzoyl groups, are introduced. und.edu Benzoylated derivatives of myo-inositol exhibit a UV absorption maximum around 231 nm, which allows for their detection and quantification, particularly as a detection method following HPLC separation. nih.govund.edu

Chromatographic Techniques for Purification and Analysis (e.g., Flash Chromatography, HPLC)

Chromatographic methods are essential for both the purification of protected myo-inositol derivatives after synthesis and their quantitative analysis.

Flash Chromatography

Flash chromatography is a preparative technique widely used for the purification of synthetic intermediates on a gram scale. researchgate.net It is a rapid form of column chromatography that uses moderate pressure to force the solvent through the stationary phase (commonly silica (B1680970) gel). This technique is invaluable for separating the desired protected myo-inositol derivative from unreacted starting materials, reagents, and byproducts of a chemical reaction. ias.ac.in The choice of solvent system (mobile phase) is critical for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of myo-inositol derivatives with high resolution and sensitivity. nih.govnih.govresearchgate.net Various HPLC modes can be employed depending on the properties of the protected derivative.

Reversed-Phase HPLC (RP-HPLC): This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. It is particularly effective for derivatives where the polarity has been significantly altered by protecting groups. For instance, fully benzoylated myo-inositol can be readily separated and quantified using RP-HPLC with UV detection. nih.govund.edu

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for separating highly polar compounds, including different isomers of inositol or partially protected derivatives. researchgate.netnih.gov The HILIC mode uses a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent, which is effective at separating compounds that are too polar for traditional reversed-phase columns. researchgate.net HILIC has demonstrated high selectivity in separating myo-inositol from its isomers, such as D-chiro-inositol and allo-inositol. nih.gov

Detection in HPLC is often achieved using UV detectors (for chromophoric derivatives), evaporative light scattering detectors (ELSD), or mass spectrometers (LC-MS). researchgate.net

Interactive Table: Comparison of Chromatographic Techniques for Protected myo-Inositols

| Technique | Primary Use | Stationary Phase (Typical) | Key Advantages |

| Flash Chromatography | Preparative Purification | Silica Gel | Fast, suitable for large quantities (grams), cost-effective. ias.ac.in |

| HPLC (Reversed-Phase) | Analytical Quantification & Purification | C18, C8 | High resolution, excellent for derivatives with nonpolar protecting groups. und.edu |

| HPLC (HILIC) | Analytical Separation of Isomers | DIOL, Amide | Superior separation of highly polar compounds and stereoisomers. researchgate.netnih.gov |

Application of Computational Chemistry for Reaction Mechanism and Stereoselectivity Prediction

Computational chemistry has emerged as a powerful predictive tool in myo-inositol research, providing insights into molecular structures, reaction mechanisms, and the origins of stereoselectivity that can be difficult to obtain through experimental means alone. researchgate.net

Quantum chemical methods, such as Density Functional Theory (DFT), are frequently used to model protected myo-inositol derivatives. ias.ac.inresearchgate.net These calculations can optimize molecular geometries, predict spectroscopic properties like NMR chemical shifts, and determine the relative stabilities of different conformations or stereoisomers. ias.ac.inresearchgate.net For example, DFT calculations have been used to determine structural parameters and interpret the infrared spectra of D-myo-inositol. ias.ac.in

A significant application of computational chemistry is in the study of reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction. This is particularly valuable for understanding and predicting the stereochemical outcome of reactions involving the myo-inositol scaffold. For example, computational studies have been used to investigate the mechanism of the Bodroux-Chichibabin reaction involving inositol orthoformate derivatives, providing insight into the regioselective ring opening. researchgate.net Similarly, the dramatic, condition-dependent changes in stereoselectivity observed in intramolecular SmI₂-promoted pinacol (B44631) couplings to form inositol derivatives suggest a change in mechanism that can be effectively probed with computational modeling. nih.gov These theoretical models help in rationalizing why a particular stereoisomer is formed preferentially, guiding the design of more selective synthetic routes. mdpi.com

Future Directions in Dl Protected Myo Inositol Research

Development of Next-Generation Protecting Group Strategies

The synthesis of complex myo-inositol derivatives hinges on the selective protection and deprotection of its six hydroxyl groups. Traditional protecting groups such as benzyl (B1604629), trityl, and silyl (B83357) ethers, while effective, can sometimes require harsh deprotection conditions that may not be compatible with sensitive functionalities. The future of myo-inositol chemistry lies in the development of next-generation protecting groups that offer greater orthogonality and milder removal conditions.

A promising avenue of research is the expanded use of photoremovable protecting groups (PPGs) . wikipedia.orgnih.gov PPGs, such as those based on the o-nitrobenzyl or coumarin (B35378) cages, can be cleaved with high spatial and temporal precision using light, offering unparalleled control over the unmasking of hydroxyl groups in a multi-step synthesis. wikipedia.orgnih.gov This strategy is particularly advantageous for the synthesis of light-sensitive probes or for in situ activation of signaling molecules within biological systems.

Furthermore, the development of novel orthogonal protecting group strategies remains a key focus. jocpr.comsigmaaldrich.comresearchgate.netiris-biotech.de Orthogonality allows for the selective removal of one protecting group in the presence of others, enabling the sequential modification of different hydroxyl positions. jocpr.com Future research will likely focus on expanding the repertoire of orthogonal sets, incorporating groups that are labile to specific enzymes, redox conditions, or unique chemical reagents, thereby providing chemists with a more versatile toolbox for complex syntheses.

| Protecting Group Type | Removal Condition | Potential Advantages |

| Photoremovable | UV or visible light | High spatial and temporal control |

| Enzyme-labile | Specific enzymes | High selectivity and mild conditions |

| Fluoride-labile | Fluoride ions | Mild deprotection |

| Redox-sensitive | Oxidizing or reducing agents | Orthogonality to acid/base labile groups |

Advancement in More Efficient and Sustainable Stereoselective Synthesis Methods